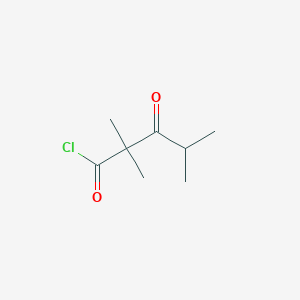

2,2,4-Trimethyl-3-oxopentanoyl chloride

Description

Properties

CAS No. |

10472-34-1 |

|---|---|

Molecular Formula |

C8H13ClO2 |

Molecular Weight |

176.64 g/mol |

IUPAC Name |

2,2,4-trimethyl-3-oxopentanoyl chloride |

InChI |

InChI=1S/C8H13ClO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3 |

InChI Key |

OGYNXDJMTJXAMO-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C(C)(C)C(=O)Cl |

Canonical SMILES |

CC(C)C(=O)C(C)(C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Stability

- Steric Effects : The 2,2,4-trimethyl substituents in the target compound impose significant steric hindrance, slowing reactions with bulky nucleophiles compared to acetyl chloride . In contrast, 2-chloro-5-(trifluoromethoxy)benzoyl chloride benefits from planar aromatic geometry, enabling faster electrophilic aromatic substitutions.

- Electrophilicity: The ketone group in this compound withdraws electron density, enhancing the electrophilicity of the carbonyl carbon. This property is shared with 2-chloro-5-(trifluoromethoxy)benzoyl chloride but is less pronounced than in acetyl chloride due to steric limitations .

- Hydrolysis Sensitivity : Unlike acetyl chloride, which hydrolyzes explosively in water, the target compound’s bulky structure slows hydrolysis, making it more suitable for controlled reactions in anhydrous environments .

Research Findings and Methodological Insights

- Corrosion Studies : Sodium chloride’s role in corrosion (as seen in alloy studies) indirectly highlights the need for inert environments when handling reactive chlorides like the target compound .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely used due to its simplicity and gaseous byproduct (SO₂, HCl), which facilitates purification. A representative procedure involves refluxing the carboxylic acid with excess SOCl₂ in anhydrous toluene or dichloromethane (DCM):

Reaction conditions :

-

Solvent : Toluene or DCM

-

Temperature : 65–75°C

-

Time : 3–4 hours

-

Catalyst : Catalytic N,N-dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates.

Work-up :

-

Distillation under reduced pressure (1–3 mmHg) removes excess SOCl₂.

-

The crude product is washed with saturated sodium bicarbonate (NaHCO₃) to neutralize residual acid.

-

Drying over anhydrous magnesium sulfate (MgSO₄) precedes vacuum distillation.

Yield : Up to 98% for analogous compounds.

Optimization of this compound Synthesis

Starting Material Preparation

The precursor acid, 2,2,4-trimethyl-3-oxopentanoic acid, is synthesized via Claisen condensation or oxidation of ketone derivatives . For example, the patent US9029451B2 details the preparation of methyl 2,2,4-trimethyl-3-oxopentanoate through a multi-step process involving:

Chlorination with Oxalyl Chloride

Oxalyl chloride offers milder conditions and higher selectivity, particularly for acid-sensitive substrates. A protocol adapted from Ambeed.com involves:

Procedure :

-

Dissolve 2,2,4-trimethyl-3-oxopentanoic acid (1 equiv) in anhydrous DCM (0.1 M).

-

Add oxalyl chloride (1.2 equiv) and catalytic DMF (1 drop).

Key metrics :

-

Conversion : >95% (monitored by IR or GC).

-

Purification : Solvent evaporation under reduced pressure yields the acyl chloride as a pale yellow liquid.

Comparative Analysis of Chlorination Methods

The table below synthesizes data from analogous reactions to evaluate efficiency and practicality:

Trade-offs :

-

Thionyl chloride : High yield but requires high-temperature reflux and generates corrosive gases.

-

Oxalyl chloride : Room-temperature compatibility but higher cost.

-

PCl₅ : Limited utility due to side reactions with ketone groups.

Industrial-Scale Considerations

Large-scale production, as inferred from US9029451B2, emphasizes:

-

Continuous distillation to isolate the acyl chloride from reaction mixtures.

-

Neutralization of residual HCl with weak acids (e.g., acetic acid).

-

Solvent recovery : Methyl ethyl ketone (MEK) or THF is recycled to reduce costs.

Challenges :

-

Thermal instability : The compound’s branched structure necessitates low-temperature distillation (<100°C at 1 mmHg).

-

Moisture sensitivity : Strict anhydrous conditions prevent hydrolysis to the carboxylic acid.

Emerging Methodologies and Innovations

Recent advances include catalytic chlorination using iron oxide nanoparticles and microwave-assisted synthesis , though these remain untested for this compound .

Q & A

Q. What are the recommended methodologies for synthesizing 2,2,4-Trimethyl-3-oxopentanoyl chloride, and how can purity be optimized?

Synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, analogous procedures to those used for 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involve chlorination under anhydrous conditions, followed by distillation or recrystallization . To optimize purity:

Q. How should researchers characterize this compound’s structural and functional properties?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm branching (e.g., 2,2,4-trimethyl groups) and ketone/acid chloride functionality.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns, referencing databases like NIST .

- FT-IR : Identify carbonyl stretches (acid chloride: ~1800 cm⁻¹; ketone: ~1700 cm⁻¹) .

- Elemental Analysis : Validate empirical formula and purity (>98% recommended for research-grade samples).

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in sealed, moisture-resistant containers under inert gas (argon) at 2–8°C .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of HCl vapors .

- Spill Management : Neutralize with sodium bicarbonate or calcium oxide, followed by ethanol rinsing .

Advanced Research Questions

Q. How does steric hindrance from the 2,2,4-trimethyl groups influence reactivity in nucleophilic acyl substitution?

The bulky methyl groups reduce reactivity by hindering nucleophilic attack at the carbonyl carbon. Experimental strategies to mitigate this include:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Elevating reaction temperatures (80–100°C) to overcome kinetic barriers.

- Employing catalysts like DMAP to enhance electrophilicity . Comparative kinetic studies with less-hindered analogs (e.g., acetyl chloride) can quantify steric effects .

Q. What experimental designs are suitable for assessing stability under varying conditions (pH, temperature, solvents)?

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Monitor hydrolysis rates via ¹H NMR in buffered solutions (pH 1–14) at 25–60°C.

- Solvent Compatibility : Test solubility and stability in common solvents (e.g., THF, DCM) using UV-Vis spectroscopy to detect degradation products .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data?

- Reproducibility Checks : Verify moisture control, reagent purity, and inert conditions.

- Side Reaction Analysis : Use GC-MS or LC-MS to identify byproducts (e.g., hydrolyzed acids or dimerization products).

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra to confirm assignments .

Q. What computational approaches predict this compound’s behavior in complex reaction systems?

- DFT Calculations : Model reaction pathways (e.g., activation energies for nucleophilic substitution) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions in bulk solutions.

- Docking Studies : Predict interactions with enzymes or catalysts for biocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.